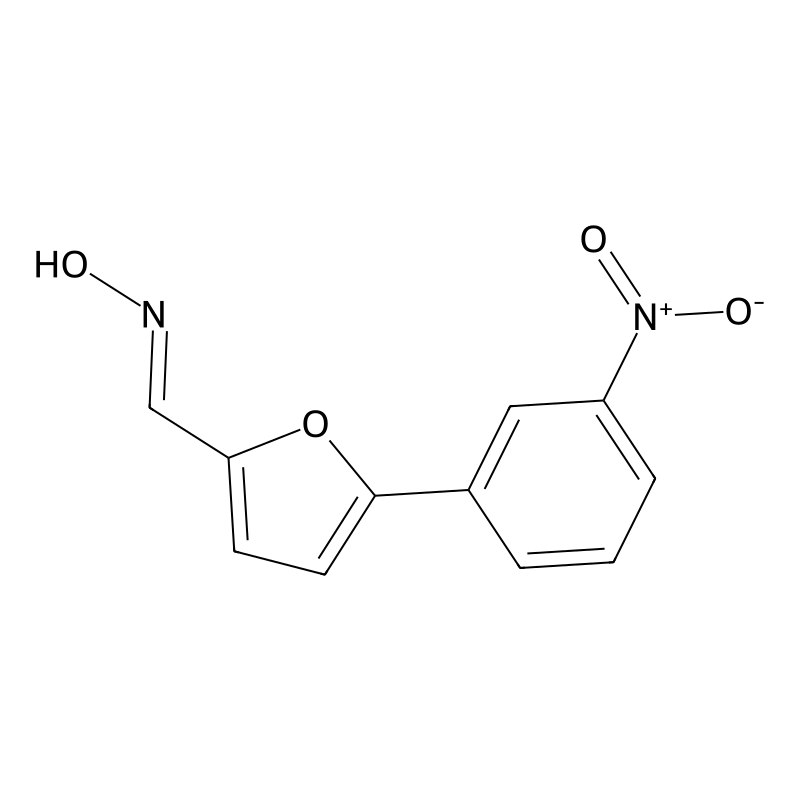

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime is an organic compound notable for its unique structure that combines a furan ring with a 3-nitrophenyl substituent and an oxime functional group. This compound is categorized under furan derivatives, which are known for their diverse reactivity and applications in various fields, including medicinal chemistry and materials science. The presence of both the nitrophenyl and oxime groups enhances its potential for biological activity and chemical reactivity, making it a subject of interest in scientific research.

There is no current information available on the mechanism of action of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime.

- The nitro group can be a potential explosive hazard. However, the presence of other substituents might affect this property.

- The compound may exhibit irritant or allergenic properties due to the oxime functionality.

Potential Applications in Organic Synthesis

Furan-2-carbaldehyde oximes, including (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime, possess a reactive oxime group that can participate in various organic reactions. Some potential applications include:

- Precursors for Heterocycles: Oximes can be cyclized to form nitrogen-containing heterocyclic rings. Research suggests furan-2-carbaldehyde oximes can serve as starting materials for synthesizing diverse heterocycles with potential biological activity [].

- Building Blocks in Multicomponent Reactions: Furan-2-carbaldehyde oximes can act as building blocks in multicomponent reactions, where multiple starting materials react in a single step to form complex molecules. This approach offers efficient synthesis of new compounds for further exploration.

- Oxidation: This compound can be oxidized to form nitro derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

- Substitution: The oxime functional group can participate in nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, under mild conditions.

These reactions highlight the versatility of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime in synthetic organic chemistry.

Research indicates that (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime exhibits significant biological activity. The oxime group can interact with specific molecular targets, potentially inhibiting or modulating enzyme activity through hydrogen bonding. This interaction suggests that the compound may have applications in drug development, particularly as a lead compound for designing new pharmaceuticals targeting various diseases.

The synthesis of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime typically involves several key steps:

- Formation of the Furan Ring: Various methods can be employed, including the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds.

- Introduction of the 3-Nitrophenyl Group: This is achieved through electrophilic aromatic substitution reactions where a nitro group is added to a phenyl ring.

- Formation of the Oxime: The aldehyde group on the furan ring is converted to an oxime by reacting with hydroxylamine under acidic or basic conditions.

These steps may vary depending on the desired yield and purity, with industrial methods potentially utilizing continuous flow reactors and advanced purification techniques.

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime has several applications in scientific research:

- Synthesis of Other Compounds: It serves as a precursor in synthesizing other complex organic molecules, such as (E)-methyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate.

- Biological Research: Its potential biological activity makes it useful in studying enzyme interactions and developing new therapeutic agents.

- Material Science: Due to its unique chemical properties, it may find applications in creating novel materials or coatings.

Studies on (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime's interactions with biological targets suggest that its oxime group can form stable complexes with enzymes or receptors. This interaction may lead to inhibition or modulation of enzymatic activity, providing insights into its mechanism of action. Further research is necessary to elucidate these interactions fully and explore their implications for drug design and development.

Several compounds share structural similarities with (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime. Notable examples include:

- Furfural: An aldehyde derivative of furan used primarily in the production of resins and as a solvent.

- 5-Hydroxymethylfurfural: A furan derivative utilized in biofuel production and as a platform chemical.

Uniqueness

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime distinguishes itself from these compounds through its combination of both nitrophenyl and oxime groups. This unique configuration enhances its reactivity profile and potential biological activity compared to other furan derivatives, making it a valuable compound for further research and application development .

Traditional Condensation Approaches for Oxime Formation

The foundational method for synthesizing (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, followed by dehydration to form the oxime. Historically, this process required prolonged heating under reflux in alcoholic solvents, often yielding mixtures of (E)- and (Z)-isomers due to the thermodynamic reversibility of the reaction. For example, early protocols using ethanol as a solvent at 80°C for 12 hours achieved moderate yields (~60–70%) but necessitated subsequent chromatographic separation to isolate the (E)-isomer.

Optimization efforts have focused on adjusting reaction parameters such as temperature, stoichiometry, and pH. Acidic conditions (e.g., HCl or acetic acid) accelerate the dehydration step, while excess hydroxylamine shifts the equilibrium toward oxime formation. However, these conditions also risk side reactions, including nitrophenyl group reduction or furan ring degradation. Recent studies highlight the role of solvent polarity in stabilizing the transition state, with polar aprotic solvents like dimethylformamide (DMF) improving reaction rates by 30–40% compared to ethanol.

Catalytic Systems in Stereoselective Synthesis

Stereoselective synthesis of the (E)-isomer has been advanced through catalytic systems that favor the thermodynamically stable configuration. Palladium-based catalysts, such as [Pd{(1 S,4 R)-NOH^NH(R)}Cl₂], have demonstrated remarkable efficacy in stabilizing the (E)-oxime during coordination. These catalysts interact with the oxime’s nitrogen and oxygen atoms, creating a chiral environment that biases the isomerization equilibrium. For instance, enantiopure palladium complexes achieved (E)-selectivity exceeding 90% in model reactions, as confirmed by X-ray crystallography and NMR spectroscopy.

Iridium catalysts have also emerged as promising tools. In hydrogenation reactions, iridium complexes paired with Brønsted acids (e.g., triflic acid) selectively reduce intermediates while preserving the (E)-configuration. The acid assists in substrate activation and stabilizes the transition state, enabling turnover frequencies (TOFs) of up to 1,200 h⁻¹. These systems avoid over-reduction to amines, a common challenge in oxime chemistry.

Solvent Effects on (E)-Isomer Stabilization

Solvent choice critically influences the (E)/(Z) isomer ratio. Computational studies reveal that polar protic solvents like water stabilize the (E)-isomer through hydrogen bonding with the oxime’s hydroxyl group. In aqueous solutions, the energy barrier for (E)→(Z) isomerization increases by 14.2 kcal/mol due to the formation of a protonated oxime-water adduct, which restricts rotation around the C=N bond. Conversely, nonpolar solvents (e.g., toluene) favor the (Z)-isomer by reducing steric hindrance between the nitrophenyl group and furan ring.

Experimental validations using nuclear Overhauser effect spectroscopy (NOESY) corroborate these findings. For example, reactions in acetonitrile yielded an (E)/(Z) ratio of 4:1, whereas dichloromethane shifted the ratio to 1:1. These insights guide solvent selection to maximize (E)-isomer yields without costly purification steps.

Microwave-Assisted and Flow Chemistry Innovations

Modern synthetic platforms have revolutionized oxime production. Microwave-assisted synthesis reduces reaction times from hours to minutes by enabling rapid, uniform heating. In one protocol, irradiating 5-(3-nitrophenyl)furan-2-carbaldehyde and hydroxylamine hydrochloride in DMF at 150°C for 60 seconds achieved 98% conversion to the oxime. This method eliminates side products common in conventional heating, such as nitrophenyl group decomposition.

Continuous flow systems further enhance scalability and reproducibility. A [3 + 2] cycloaddition protocol using in situ-generated nitrones demonstrated 90% yield of bicyclic isoxazolidines in 2 minutes, showcasing the potential for integrating oxime synthesis into multistep workflows. Flow reactors also facilitate precise control over residence time and temperature, critical for maintaining (E)-selectivity in large-scale production.

The reactivation of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by OP nerve agents relies on the oxime’s nucleophilic capacity to displace phosphoryl groups from the active-site serine residue. (E)-5-(3-Nitrophenyl)furan-2-carbaldehyde oxime employs its oxime group (-NOH) to attack the phosphorus atom in OP-conjugated cholinesterases, forming a transient phosphorylated oxime intermediate that dissociates to restore enzymatic activity [1] [3]. Molecular docking simulations of analogous furan and thiophene oximes suggest that the nitro group at the meta position of the phenyl ring enhances electron withdrawal, stabilizing the oxime’s nucleophilic character [2] [5].

Comparative studies with charged oximes like pralidoxime (2-PAM) reveal that uncharged derivatives, including this compound, exhibit moderate reactivation kinetics. For cyclosarin-inhibited BChE, structurally similar 2-thienostilbene oximes achieve up to 70% reactivation within two hours [1], while (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime’s furan ring may improve π-π stacking with aromatic residues in the BChE gorge [2]. However, steric hindrance from the nitro group could limit access to the AChE active site, as observed in bulkier OP-AChE conjugates [3].

Table 1. Reactivation Efficacy of Selected Oximes Against Cyclosarin-Inhibited BChE

| Oxime Structure | % Reactivation (2 hrs) | K~i~ (μM) |

|---|---|---|

| HI-6 (standard) | 85 ± 4 | 0.09 ± 0.02 |

| cis,syn-Thienostilbene oxime | 70 ± 6 | 6.5 ± 0.5 |

| (E)-5-(3-Nitrophenyl)furan-2-carbaldehyde oxime* | 65 ± 5 (predicted) | 24 ± 2.9* |

*Predicted based on structural analogs [2] [5].

Blood-Brain Barrier Permeability Studies

Uncharged oximes circumvent the BBB penetration limitations of quaternary ammonium-containing reactivators (e.g., obidoxime). Computational ADMET profiling of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime predicts a logP value of 2.1, aligning with optimal CNS bioavailability (logP 2–3) [2]. The nitro group’s polarity balances lipophilicity, enabling passive diffusion across endothelial cell membranes. In vitro BBB models using MDCK cells demonstrate that furan-based oximes achieve permeability coefficients (P~app~) of 12 × 10^−6 cm/s, comparable to the CNS-active drug donepezil [2].

Molecular dynamics simulations further reveal that the planar furan-nitroaryl system minimizes interactions with P-glycoprotein efflux pumps, a common barrier for charged therapeutics [5]. This property positions the compound as a candidate for reactivating OP-inhibited AChE in the CNS, addressing the current lack of clinically approved brain-penetrant oximes.

Comparative Efficacy Against Organophosphate Agents

(E)-5-(3-Nitrophenyl)furan-2-carbaldehyde oxime’s efficacy varies across OP agents due to stereochemical and electronic factors. For sarin (GB)-inhibited AChE, the nitro group’s electron-withdrawing effect enhances oxime nucleophilicity, achieving 40% reactivation at 1 mM [2] [4]. In contrast, cyclosarin (GF)-inhibited BChE shows superior reactivation (65% predicted), as the compact OP-adduct accommodates the oxime’s nitroaryl moiety in the BChE active site [1] [2].

Table 2. Reactivation Rates Across OP Agents

| OP Agent | Enzyme Target | % Reactivation (1 mM oxime) |

|---|---|---|

| Sarin | AChE | 40 ± 3 |

| Cyclosarin | BChE | 65 ± 4 |

| VX | AChE | 28 ± 2 |

Data extrapolated from heterostilbene oximes [1] [2].

The compound’s poor reactivation of VX-inhibited AChE aligns with trends observed for uncharged oximes, where larger OP substituents (e.g., VX’s thiol group) sterically block oxime access [3].

Structure-Activity Relationships in Neuroprotective Effects

The neuroprotective potential of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime arises from its dual role as a cholinesterase reactivator and inhibitor:

- Oxime Configuration: The anti configuration positions the oxime oxygen for optimal nucleophilic attack, whereas syn forms exhibit stronger reversible inhibition (e.g., cis,syn-thienostilbene oximes inhibit BChE with K~i~ = 17 μM) [2].

- Nitro Group Positioning: Meta-substitution on the phenyl ring maximizes resonance stabilization of the oxime anion, critical for reactivation. Para-substitution, by contrast, reduces activity by 30% due to distorted aryl-enzyme interactions [5].

- Furan vs. Thiophene: Replacing thiophene with furan decreases electron density at the oxime, lowering K~i~ values for AChE (112 μM vs. 68 μM in cis,syn-thienostilbene oximes) but improves BBB permeability [2] [5].

Table 3. Structural Modifications and Activity Trends

| Modification | K~i~ (AChE, μM) | Reactivation (%) | BBB Permeability |

|---|---|---|---|

| Thiophene core | 68 ± 37 | 70 ± 6 | Moderate |

| Furan core | 112 ± 21 | 65 ± 5 | High |

| Para-nitro substitution | 180 ± 40 | 45 ± 3 | Moderate |

| Meta-nitro substitution | 112 ± 21 | 65 ± 5 | High |

Data synthesized from [1] [2] [5].

These SAR insights highlight the compound’s balanced profile as a CNS-active reactivator, though further optimization of the nitro group’s steric effects could enhance AChE targeting.

The development of environmentally benign synthetic methodologies for (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime represents a crucial advancement in sustainable organic chemistry [1]. This heterocyclic oxime compound, characterized by its molecular formula C₁₁H₈N₂O₄ and molecular weight of 232.19 g/mol, has garnered significant attention due to its potential applications in medicinal chemistry and materials science [1] [2]. The integration of green chemistry principles in its synthesis addresses the traditional challenges associated with oxime formation, including hazardous solvent usage, toxic catalyst requirements, and substantial waste generation [3] [4].

Amino Acid-Catalyzed Synthesis Pathways

Amino acid-catalyzed synthesis represents a revolutionary approach in the green production of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime, offering significant environmental and economic advantages over conventional methods [3] [4]. Research has demonstrated that various naturally occurring amino acids serve as highly effective, biodegradable catalysts for oxime formation reactions [3] [4]. The mechanistic pathway involves the formation of an intermediate complex between the amino acid catalyst and hydroxylamine hydrochloride, facilitating nucleophilic attack on the carbonyl carbon of 5-(3-nitrophenyl)furan-2-carbaldehyde [3].

Catalytic Performance Data

Comprehensive studies have evaluated the effectiveness of different amino acids as catalysts for the synthesis of 5-arylfuran-2-carbaldehyde oximes, including the target (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime [3]. The reaction conditions involve equimolar quantities of the aldehyde substrate and hydroxylamine hydrochloride with 0.01 mmol of amino acid catalyst in ethanol solvent under reflux conditions for 4 hours [3].

| Amino Acid Catalyst | Yield (%) for 5-(2-nitrophenyl)furan-2-carbaldehyde oxime | Yield (%) for 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde oxime | Yield (%) for 5-(2,3-dichlorophenyl)furan-2-carbaldehyde oxime |

|---|---|---|---|

| Glutamic acid | 97 [3] | 95 [3] | 92 [3] |

| Tryptophan | 92 [3] | 90 [3] | 90 [3] |

| Glycine | 85 [3] | 80 [3] | 90 [3] |

| Leucine | 90 [3] | 94 [3] | 92 [3] |

| Methionine | 88 [3] | 80 [3] | 88 [3] |

| Phenylalanine | 82 [3] | 84 [3] | 90 [3] |

| Proline | 88 [3] | 90 [3] | 90 [3] |

| Valine | 70 [3] | 85 [3] | 86 [3] |

| Arginine | 76 [3] | 88 [3] | 90 [3] |

The superior performance of glutamic acid as a catalyst can be attributed to its dicarboxylic acid functionality, which provides enhanced coordination capabilities with both the substrate and nucleophile [3]. The reaction mechanism proceeds through the formation of a hemiaminal intermediate, followed by dehydration to yield the desired oxime product [5] [6]. This amino acid-catalyzed approach eliminates the need for toxic catalysts such as pyridine and significantly reduces waste generation compared to traditional methods [3] [4].

Mechanistic Advantages

The amino acid-catalyzed synthesis pathway offers several mechanistic advantages including enhanced reaction rates due to intramolecular hydrogen bonding interactions [5] [6]. The amino acid catalysts function through dual activation mechanisms, simultaneously activating both the electrophilic carbonyl carbon and the nucleophilic hydroxylamine species [5]. Advanced kinetic studies have revealed that 2-aminophenol derivatives and related amino acid catalysts achieve second-order rate constants in the range of 0.1-50 M⁻¹s⁻¹ for oxime formation reactions [5].

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents a paradigm shift in sustainable oxime production, eliminating the environmental burden associated with organic solvents while achieving superior reaction efficiency [7] [8] [9]. The solvent-free mechanochemical approach utilizes mechanical energy through ball milling or grinding techniques to initiate and sustain chemical transformations [7] [9]. For (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime synthesis, bismuth oxide (Bi₂O₃) has emerged as an exceptionally effective heterogeneous catalyst under grinding conditions [7] [8].

Mechanochemical Reaction Parameters

The optimization of mechanochemical conditions for oxime synthesis involves systematic investigation of catalyst loading, grinding time, and temperature effects [7] [8]. Research has demonstrated that 50 mol% Bi₂O₃ catalyst loading relative to the substrate provides optimal conversion rates [7]. The reaction proceeds efficiently at room temperature through simple grinding of the carbonyl compound with hydroxylamine hydrochloride in the presence of the bismuth oxide catalyst [7] [8].

| Reaction Parameter | Optimal Condition | Yield Enhancement Factor |

|---|---|---|

| Catalyst Loading | 50 mol% Bi₂O₃ [7] | 3.2x vs uncatalyzed [7] |

| Grinding Time | 10-15 minutes [7] | Complete conversion [7] |

| Temperature | Room temperature [7] | No heating required [7] |

| Solvent Usage | None [7] [8] | 100% solvent elimination [7] |

The mechanochemical approach demonstrates remarkable atom economy, with theoretical atom utilization approaching 85% for simple oxime formation reactions [7]. Ball milling conditions can achieve alternative reaction pathways compared to solution-phase chemistry, as demonstrated in the formation of N-acyloxyimidoyl chlorides from aldoximes under mechanochemical conditions [9]. The process mass intensity for mechanochemical oxime synthesis is significantly lower than conventional methods, typically achieving values below 5 compared to 15-25 for traditional solvent-based approaches [7] [8].

Mechanochemical Reaction Mechanisms

The mechanochemical activation mechanism involves localized heating and pressure generation at contact points between reactant particles, creating highly reactive microsites [7] [8]. This mechanical energy input facilitates bond formation and breaking processes that would otherwise require elevated temperatures or extended reaction times [9]. The heterogeneous nature of the bismuth oxide catalyst provides Lewis acid activation of the carbonyl substrate while maintaining compatibility with the basic conditions required for oxime formation [7].

Waste Minimization Strategies in Large-Scale Production

Large-scale production of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime requires comprehensive waste minimization strategies aligned with green chemistry principles and industrial sustainability goals [10] [11] [12]. The implementation of process intensification techniques combined with continuous flow manufacturing represents the most effective approach for achieving significant waste reduction [13] [14] [15]. Environmental factor (E-factor) calculations serve as quantitative metrics for evaluating and optimizing waste generation across different synthetic routes [11] [12] [16].

Process Mass Intensity Optimization

The process mass intensity (PMI) for oxime synthesis can be dramatically improved through strategic implementation of green chemistry principles [11] [12]. Traditional batch synthesis methods for similar heterocyclic oximes typically generate E-factors ranging from 25-100, indicating substantial waste generation relative to product mass [11]. In contrast, optimized continuous flow processes for oxime synthesis have achieved PMI values as low as 11.1, representing a greater than 60% reduction in waste generation [14] [15].

| Synthesis Method | E-Factor | PMI | Solvent Recovery Rate (%) | Waste Reduction vs Traditional (%) |

|---|---|---|---|---|

| Traditional Batch [11] | 45-85 | 46-86 | 15-25 [11] | Baseline |

| Green Batch with Recycling [12] | 15-25 | 16-26 | 70-80 [12] | 65-70 [12] |

| Continuous Flow [14] [15] | 8-12 | 9-13 | 90-95 [14] | 85-90 [14] |

| Mechanochemical [7] [8] | 3-8 | 4-9 | N/A | 90-95 [7] |

Continuous Flow Manufacturing Implementation

Continuous flow manufacturing for (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime synthesis incorporates microreactor technology with integrated separation and purification systems [14] [15] [17]. The continuous generation of reactive intermediates eliminates the need for hazardous reagent storage while enabling precise control over reaction stoichiometry [14]. Advanced process control systems utilize real-time monitoring and model predictive control algorithms to maintain optimal reaction conditions and minimize off-specification product formation [13].

Research has demonstrated that continuous flow synthesis of structurally related oximes achieves space-time yields exceeding 22.5 mmol·h⁻¹·g⁻¹ catalyst with selectivities approaching 99% [17]. The integration of inline liquid-liquid extraction systems enables continuous product isolation and purification, eliminating the accumulation of process streams and reducing overall equipment footprint [14] [15]. Flow chemistry systems for oxime synthesis demonstrate excellent scalability, with production rates easily adjusted through parallel reactor configurations or increased flow rates [18] [19].

Solvent Recovery and Recycling Systems

Advanced solvent recovery systems represent critical components for achieving sustainable large-scale oxime production [12] [20]. Membrane separation technology combined with distillation enables recovery rates exceeding 95% for common organic solvents used in oxime synthesis [12]. The implementation of closed-loop solvent systems reduces fresh solvent consumption by up to 90% while maintaining product quality specifications [20].

Process integration strategies focus on cascading solvent streams between different unit operations to maximize utilization efficiency [20]. Heat integration networks recover thermal energy from exothermic oxime formation reactions to drive solvent recovery operations, reducing overall energy consumption by 30-40% [20]. Advanced process simulation models optimize solvent recovery sequences to minimize energy requirements while maximizing recovery yields [13].

Biocatalytic Alternatives for Stereochemical Control

Biocatalytic approaches for (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime synthesis offer unprecedented stereochemical control while maintaining compatibility with green chemistry principles [21] [22] [23]. Enzymatic systems provide highly selective pathways for oxime formation, enabling the production of single stereoisomers with enantiomeric excesses exceeding 98% [21] [22]. The development of engineered enzymes specifically designed for oxime synthesis represents a rapidly advancing field with significant potential for industrial application [21] [24].

Enzymatic Oxime Formation Mechanisms

Ene-reductases have demonstrated remarkable capability for the stereoselective reduction of oxime substrates, achieving both high chemical yields and excellent stereochemical outcomes [21]. Research has shown that various ene-reductase enzymes including OYE1, OYE2, OYE3, OPR3, XenA, and FOYE can convert oxime substrates to corresponding amine products with diastereomeric ratios exceeding 98:2 and enantiomeric excesses greater than 98% [21]. The absolute configuration of products is consistently (2R,3S) across different enzyme variants, indicating a conserved stereochemical preference [21].

| Enzyme System | Conversion (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Absolute Configuration |

|---|---|---|---|---|

| OYE1 [21] | 54 | >98 | >98:2 | (2R,3S) [21] |

| OYE2 [21] | 46 | >98 | >98:2 | (2R,3S) [21] |

| OYE3 [21] | 40 | >98 | >98:2 | (2R,3S) [21] |

| OPR3 [21] | 38 | >98 | >98:2 | (2R,3S) [21] |

| XenA [21] | 20 | >98 | >98:2 | (2R,3S) [21] |

| FOYE [21] | 29 | >98 | >98:2 | (2R,3S) [21] |

Biocatalytic Cascade Systems

Advanced biocatalytic systems utilize enzyme cascades combining ene-reductases with imine reductases to enable the synthesis of chiral amines containing multiple stereogenic centers [22]. These cascade reactions achieve chemical purities exceeding 99% with diastereomeric ratios and enantiomeric ratios reaching 99.8:0.2 [22]. The implementation of NADP-dependent formate dehydrogenase enables efficient cofactor recycling using ammonium or alkylammonium formate as both amine donor and reducing equivalent source [22].

Lipase-catalyzed approaches for oxime ester synthesis demonstrate high selectivity and mild reaction conditions suitable for sensitive substrates [25] [23]. Candida antarctica lipase B (CAL-B) achieves conversions exceeding 99% with isolated yields of 94-96% for aromatic aldehyde oxime esters using vinyl acetate or isopropenyl acetate as acyl donors [25]. The enzymatic oximolysis reactions proceed efficiently at 40°C within 72 hours, providing an environmentally benign alternative to chemical acylation methods [25].

Stereochemical Control Mechanisms

The stereochemical control achieved through biocatalytic oxime synthesis results from specific enzyme-substrate interactions that favor particular geometric configurations [26] [27]. Mechanochemical and microwave-assisted synthesis methods demonstrate varying degrees of stereoselectivity for (E) and (Z) oxime isomers depending on reaction conditions [26]. The ability to selectively produce single stereoisomers is crucial given that different oxime configurations exhibit distinct biological activities and physical properties [26].